AMD-070 hydrochloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

AMD-070 hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a research tool to study the CXCR4 receptor and its role in various biological processes.

Biology: The compound is used to investigate the mechanisms of cell signaling and migration, particularly in immune cells.

Medicine: this compound is being explored as a potential therapeutic agent for treating HIV-1 infections, WHIM syndrome, and certain cancers.

Industry: The compound’s ability to inhibit CXCR4 makes it valuable in the development of new drugs targeting this receptor .

Mecanismo De Acción

AMD-070 hydrochloride exerts its effects by selectively binding to the CXCR4 receptor, preventing its activation by the natural ligand stromal cell-derived factor 1 (SDF-1). This inhibition disrupts the signaling pathways involved in cell migration, proliferation, and survival. The compound’s ability to block CXCR4 signaling makes it effective in reducing the replication of T-tropic HIV-1 strains and potentially treating other conditions associated with CXCR4 overactivation .

Análisis Bioquímico

Biochemical Properties

AMD-070 hydrochloride interacts with the chemokine receptor CXCR4 . It acts as a selective antagonist, binding to CXCR4 and inhibiting the interaction between CXCR4 and its ligand, SDF-1α . This interaction plays a crucial role in several biochemical reactions, particularly those involved in cell migration and HIV-1 replication .

Cellular Effects

In cellular processes, this compound has been shown to significantly suppress the anchorage-dependent growth, migration, and matrigel invasion of certain cells . It also inhibits the replication of T-tropic HIV-1 in MT-4 cells and PBMCs .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the transmembrane regions of the CXCR4 receptor, thereby blocking the interaction of the CD4-gp120 complex with the receptor . This prevents the entry of HIV-1 into the cell, inhibiting viral replication .

Temporal Effects in Laboratory Settings

While specific long-term effects of this compound on cellular function are not mentioned in the search results, it is known that the compound is stable and does not cause host cytotoxicity even at concentrations above 23 μM .

Dosage Effects in Animal Models

In animal models, oral administration of this compound has been shown to significantly reduce the number of metastatic lung nodules in mice . Specific dosage effects and potential toxic or adverse effects at high doses were not mentioned in the search results.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in were not mentioned in the search results. Given its role as a CXCR4 antagonist, it likely interacts with enzymes and cofactors involved in the CXCR4/SDF-1α signaling pathway .

Métodos De Preparación

The synthesis of AMD-070 hydrochloride involves several steps, starting with the preparation of the benzimidazole and tetrahydroquinoline intermediates. These intermediates are then coupled through a series of reactions, including amination and cyclization, to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Análisis De Reacciones Químicas

AMD-070 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

AMD-070 hydrochloride is unique in its high selectivity and potency as a CXCR4 antagonist. Similar compounds include:

AMD3100 (Plerixafor): Another CXCR4 antagonist used to mobilize hematopoietic stem cells.

AMD3465: A potent CXCR4 antagonist with similar applications in HIV research and cancer therapy.

THIQ: A CXCR4 antagonist with applications in studying cell migration and signaling.

This compound stands out due to its oral availability and effectiveness in inhibiting HIV-1 replication without significant cytotoxicity .

Propiedades

IUPAC Name |

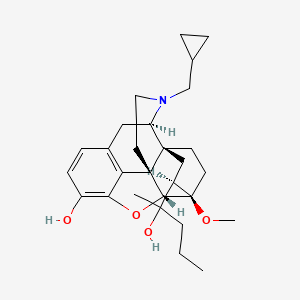

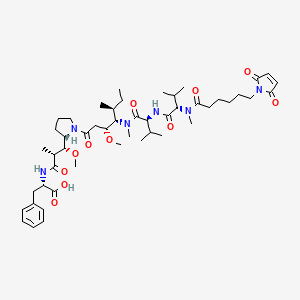

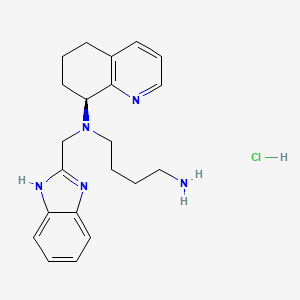

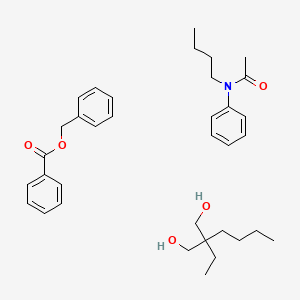

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5.ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);1H/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNMEMJSDAAGNZ-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856161 | |

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

880549-30-4 | |

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate](/img/structure/B608794.png)